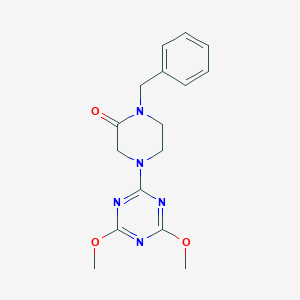
2-(4-methanesulfonylpiperazin-1-yl)-5-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-methanesulfonylpiperazin-1-yl)-5-methoxypyrimidine” is a chemical compound . It is also known as "2-[4-(Methanesulfonyl)piperazin-1-yl]-5-(2,2,2-trifluoroethoxy)pyrimidine" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI, followed by deprotection of the BOC group in IPA HCl, gives 3-aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one. This compound, when treated with methanesulfonyl chloride in DCM in the presence of TEA at room temperature, results in the formation of 2-(4-methanesulfonylpiperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, “2-(4-METHANESULFONYL-PIPERAZIN-1-YL)-PHENYLAMINE” has a molecular weight of 255.337, a density of 1.3±0.1 g/cm3, and a molecular formula of C11H17N3O2S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described . For instance, the reaction of 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with N-BOC piperazine in acetonitrile using K2CO3 and KI, followed by deprotection of the BOC group in IPA HCl, gives 3-aryl-2-(piperazin-1-yl)quinazolin-4(3H)-one. This compound, when treated with methanesulfonyl chloride in DCM in the presence of TEA at room temperature, results in the formation of 2-(4-methanesulfonylpiperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “2-(4-METHANESULFONYL-PIPERAZIN-1-YL)-PHENYLAMINE” has a molecular weight of 255.337, a density of 1.3±0.1 g/cm3, a boiling point of 443.8±55.0 °C at 760 mmHg, and a molecular formula of C11H17N3O2S .Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S/c1-17-9-7-11-10(12-8-9)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMHNBBCPSWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methanesulfonylpiperazin-1-yl)-5-methoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)
![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)
![1-(cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane](/img/structure/B6438795.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B6438797.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
![5-methoxy-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438809.png)
![4-methyl-1-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438815.png)
![1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438833.png)
![4-methyl-1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438844.png)
![1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6438845.png)
![5-methyl-N-[(thiophen-3-yl)methyl]-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide](/img/structure/B6438848.png)